Palmarumycin C3

Description

Structure

3D Structure

Properties

IUPAC Name |

(1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXBHYOFNNANPN-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

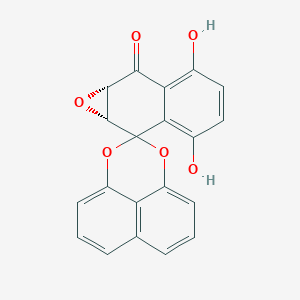

Palmarumycin C3 chemical structure and properties

Palmarumycin C3 is a naturally occurring spirobisnaphthalene compound isolated from various fungal species, including Coniothyrium sp. and the endophytic fungus Berkleasmium sp. Dzf12. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound possesses a complex pentacyclic structure. Its chemical identity is defined by the following identifiers:

-

IUPAC Name : (1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaene]-7-one[1]

-

Molecular Formula : C₂₀H₁₂O₆[1]

-

SMILES : C1=CC2=C3C(=C1)OC4([C@H]5--INVALID-LINK--C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2[1]

-

InChI Key : BDXBHYOFNNANPN-RTBURBONSA-N[1]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is a combination of computed and experimentally determined values.

| Property | Value | Source |

| Molecular Weight | 348.31 g/mol | --INVALID-LINK--[1] |

| Appearance | Yellow-green pigment | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, dichloromethane, acetone, and methanol | --INVALID-LINK-- |

| Purity | >95% by HPLC | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Computed LogP | 2.83890 | --INVALID-LINK--[2] |

| Polar Surface Area | 88.52 Ų | --INVALID-LINK--[2] |

Biological Activities

This compound exhibits a range of biological activities, with notable antimicrobial and modest antioxidant properties. It is also known to inhibit Ras farnesyl-protein transferase.

Antimicrobial Activity

This compound has demonstrated potent activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) values are summarized below.

| Organism | Type | MIC (µg/mL) |

| Agrobacterium tumefaciens | Gram-negative | 6.25 |

| Bacillus subtilis | Gram-positive | 6.25 |

| Pseudomonas lachrymans | Gram-negative | 12.5 |

| Ralstonia solanacearum | Gram-negative | 12.5 |

| Staphylococcus haemolyticus | Gram-positive | 6.25 |

| Xanthomonas vesicatoria | Gram-negative | 6.25 |

| Magnaporthe oryzae | Fungus | 12.5 |

Source: Mou Y. et al., Molecules, 2013.[3]

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging and β-carotene/linoleic acid bleaching assays.

| Assay | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | 38.4 |

| β-carotene/linoleic acid Bleaching | 45.6 |

Source: Mou Y. et al., Molecules, 2013.[3]

Signaling Pathway Inhibition

A key reported mechanism of action for this compound is the inhibition of Ras farnesyl-protein transferase (FPTase). This enzyme is crucial for the post-translational modification of Ras proteins, which are essential for cell signaling pathways that control cell growth and proliferation. Inhibition of FPTase can disrupt these pathways, making it a target for anticancer drug development.

Caption: Inhibition of Ras farnesylation by this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of this compound from a fungal culture.

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Fermentation: The endophytic fungus Berkleasmium sp. Dzf12 is cultured in a suitable liquid medium.

-

Extraction: The culture broth is extracted multiple times with an organic solvent such as ethyl acetate.

-

Concentration: The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The crude extract is first separated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC to yield pure this compound.

-

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate media to a specified cell density.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under suitable conditions for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: Different concentrations of this compound are prepared in methanol.

-

Reaction: The this compound solutions are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

This guide provides a comprehensive overview of the current knowledge on this compound. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

References

Fungal Origin of Palmarumycin C3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmarumycin C3, a member of the spirobisnaphthalene class of natural products, has garnered significant interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the fungal origin of this compound, delving into its biosynthetic pathway, methodologies for its production and isolation, and the regulatory mechanisms that may govern its synthesis. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a structurally complex polyketide characterized by a spiroketal core linking two naphthalene-derived units. First isolated from the endophytic fungus Coniothyrium sp., it has also been identified as a metabolite of Berkleasmium sp. Dzf12. The intricate architecture and biological potential of palmarumycins have spurred investigations into their biosynthesis and chemical synthesis. Understanding the fungal origin and biosynthetic machinery is paramount for harnessing these compounds for potential therapeutic applications.

Fungal Producers of this compound

To date, the primary fungal sources of this compound that have been reported in the literature are:

-

Coniothyrium sp. : This genus of ascomycete fungi is a known producer of a variety of palmarumycin analogues.

-

Berkleasmium sp. Dzf12 : An endophytic fungus isolated from the plant Dioscorea zingiberensis, which has been a significant source for the isolation and study of various palmarumycins, including this compound.[1]

Biosynthesis of this compound

The biosynthesis of this compound is proposed to originate from a type I iterative polyketide synthase (iPKS) pathway, sharing early steps with the biosynthesis of fungal melanin.[2][3] The biosynthetic gene cluster (BGC) responsible for palmarumycin production has been identified and validated in Lophiotrema sp. F6932, a producer of other palmarumycin analogues, and shows high similarity to melanin biosynthetic clusters.[2][3]

The proposed biosynthetic pathway can be divided into three main stages:

-

Polyketide Backbone Formation: The synthesis is initiated by a type I PKS that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a heptaketide intermediate.

-

Formation of 1,8-Dihydroxynaphthalene (DHN): The polyketide chain undergoes a series of cyclization and aromatization reactions to yield the key intermediate, 1,8-dihydroxynaphthalene (DHN). This molecule is a common precursor for both palmarumycins and DHN-melanin in many filamentous fungi.

-

Tailoring and Dimerization: Following the formation of DHN, a series of post-PKS modifications, known as tailoring reactions, are catalyzed by specific enzymes encoded within the BGC. For this compound, these steps are hypothesized to include:

-

Hydroxylation: Introduction of hydroxyl groups at specific positions on the naphthalene ring.

-

Oxidation and Dimerization: Two molecules of the modified DHN monomer undergo an oxidative dimerization. This crucial step is likely catalyzed by a laccase or a similar phenol oxidase, resulting in the formation of the characteristic spirobisnaphthalene core.

-

Epoxidation: The final steps are presumed to involve enzymatic epoxidation to yield the final this compound structure.

-

Quantitative Data on Palmarumycin Production

The production of palmarumycins, including analogues of C3, can be significantly influenced by culture conditions and the addition of elicitors. The following table summarizes quantitative data on the enhancement of palmarumycin production in Berkleasmium sp. Dzf12.

| Elicitor/Condition | Concentration | Fold Increase in Yield (Compared to Control) | Reference |

| 1-Hexadecene | 10% (v/v) | 59.50 | [1] |

| Calcium Ion (Ca²⁺) | 10.0 mmol/L | 3.94 | [4] |

| Copper Ion (Cu²⁺) | 1.0 mmol/L | 4.19 | [4] |

| Aluminum Ion (Al³⁺) | 2.0 mmol/L | 4.49 | [4] |

| Oligosaccharides (from host plant) | 300 mg/L | 3.24 (for Palmarumycin C13) | [5] |

Experimental Protocols

Fungal Culture for this compound Production

This protocol is based on methods described for the cultivation of Berkleasmium sp. Dzf12.

-

Fungal Strain: Berkleasmium sp. Dzf12.

-

Culture Medium: Potato Dextrose Broth (PDB).

-

Inoculation: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with a 5 mm mycelial plug from a fresh PDA plate.

-

Incubation: Incubate the culture at 25°C on a rotary shaker at 150 rpm for 15 days.

-

Elicitation (Optional): To enhance production, add sterile 1-hexadecene to a final concentration of 10% (v/v) on day 6 of cultivation.[1]

Extraction of this compound

-

Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration.

-

Mycelial Extraction: Dry the mycelia and grind it into a fine powder. Extract the powdered mycelia with a mixture of methanol and chloroform (9:1, v/v) using ultrasonication.

-

Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Pooling and Concentration: Combine the mycelial and broth extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Isolation and Purification of this compound

-

Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Semi-preparative HPLC: Further purify the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

-

Gradient: Start with a lower concentration of methanol (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 30-40 minutes.

-

Detection: Monitor the elution at a wavelength of 254 nm.

-

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC-MS.

Analytical Characterization

-

LC-HRESIMS: Perform Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry to determine the exact mass and molecular formula of the purified compound.

-

NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectra to elucidate the chemical structure of this compound.

Regulatory Signaling Pathways

The regulation of secondary metabolite biosynthesis in fungi is a complex process involving various signaling pathways that respond to environmental cues. While specific signaling pathways governing this compound production in Berkleasmium sp. have not been elucidated, general regulatory mechanisms in related fungi, particularly from the class Dothideomycetes, provide a framework for understanding potential regulation.

Mitogen-Activated Protein Kinase (MAPK) signaling cascades are known to play a crucial role in regulating secondary metabolism in filamentous fungi.[6][7] These pathways are involved in sensing and responding to external stimuli such as nutrient availability, oxidative stress, and cell wall integrity. It is plausible that one or more MAPK pathways are involved in the transcriptional regulation of the palmarumycin biosynthetic gene cluster in Berkleasmium sp.. For instance, the Cell Wall Integrity (CWI) pathway, a conserved MAPK pathway in fungi, has been shown to influence the production of various secondary metabolites, including pigments like melanin.[8] Given the close biosynthetic linkage between palmarumycins and DHN-melanin, the CWI pathway is a strong candidate for a regulatory role.

Visualizations

Diagrams of Pathways and Workflows

Caption: Proposed biosynthetic pathway of this compound.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. CRISPR/Cas9 RNP-assisted validation of palmarumycin biosynthetic gene cluster in Lophiotrema sp. F6932 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRISPR/Cas9 RNP-assisted validation of palmarumycin biosynthetic gene cluster in Lophiotrema sp. F6932 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. MAPkinases regulate secondary metabolism, sexual development and light dependent cellulase regulation in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Palmarumycin C3 from Endophytic Fungi: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Palmarumycin C3, a member of the spirobisnaphthalene class of polyketide secondary metabolites, has garnered significant interest within the scientific community due to its potent and diverse biological activities. Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, have emerged as a primary and sustainable source of this promising natural product. This technical guide provides an in-depth overview of this compound produced by endophytic fungi, targeting researchers, scientists, and drug development professionals. The guide details the producing organisms, comprehensive experimental protocols for isolation, cultivation, and purification, quantitative production data, and insights into its bioactivity and mechanism of action.

This compound Producing Endophytic Fungi

While a variety of endophytic fungi have been identified as producers of spirobisnaphthalenes, the most extensively studied and highest-yielding source of this compound to date is Berkleasmium sp. Dzf12. This endophyte was isolated from the medicinal plant Dioscorea zingiberensis.[1] Other fungal genera, such as Coniothyrium and Edenia, are also known to produce a range of palmarumycins and related spirobisnaphthalenes, suggesting they may also be potential sources of this compound.

Table 1: Known Endophytic Fungal Producers of Palmarumycins and Related Spirobisnaphthalenes

| Fungal Genus/Species | Host Plant | Palmarumycins/Spirobisnaphthalenes Produced | Reference |

| Berkleasmium sp. Dzf12 | Dioscorea zingiberensis | Palmarumycin C2, C3, C12, C13, B1-B9, CP17; Diepoxins | [1][2] |

| Coniothyrium sp. | Not specified in abstracts | Palmarumycin C1-C8, C11, C12, C15, C16 | |

| Edenia sp. YUD20003 | Drymaria cordata | Various new spirobisnaphthalenes (this compound not explicitly named) | [3] |

Quantitative Production of this compound

The production of this compound by Berkleasmium sp. Dzf12 can be significantly enhanced through the optimization of fermentation conditions. The addition of elicitors and the use of biphasic culture systems have shown remarkable increases in yield.

Table 2: Quantitative Production of this compound by Berkleasmium sp. Dzf12 under Various Culture Conditions

| Culture Condition | This compound Yield (g/L) | Fold Increase vs. Control | Reference |

| Control (Liquid Culture) | 0.02 | - | [1][4] |

| Addition of 10% 1-hexadecene on day 6 | 1.19 | 59.50 | [1][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound from endophytic fungi.

Isolation of Endophytic Fungi

A generalized protocol for the isolation of endophytic fungi from plant tissues is outlined below.

-

Sample Collection and Preparation: Collect healthy plant tissues (leaves, stems, roots). Wash the samples thoroughly with running tap water to remove any debris.

-

Surface Sterilization: Sequentially immerse the plant segments in 75% ethanol for 1 minute, followed by a 3-5% sodium hypochlorite solution for 3-5 minutes, and then back into 75% ethanol for 30 seconds. Finally, rinse the sterilized segments with sterile distilled water three times.

-

Plating: Aseptically cut the surface-sterilized plant segments into smaller pieces (approximately 0.5-1 cm). Place the segments on a suitable growth medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent (e.g., streptomycin) to inhibit bacterial growth.

-

Incubation and Isolation: Incubate the plates at 25-28°C for several days to weeks. As fungal hyphae emerge from the plant tissues, subculture the hyphal tips onto fresh PDA plates to obtain pure cultures.

Figure 1. Workflow for the isolation of endophytic fungi.

Fungal Cultivation for this compound Production (Submerged Fermentation)

-

Inoculum Preparation: Grow the pure fungal isolate on PDA plates for 7-10 days. Cut out agar plugs from the actively growing edge of the colony and inoculate them into a seed culture medium (e.g., Potato Dextrose Broth - PDB). Incubate the seed culture at 28°C on a rotary shaker at 150-180 rpm for 3-5 days.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium for Berkleasmium sp. Dzf12 consists of glucose, peptone, and yeast extract.

-

Fermentation Conditions: Incubate the production culture at 28°C on a rotary shaker at 150-180 rpm for 10-15 days. For enhanced production, elicitors such as 1-hexadecene can be added at a specific time point during fermentation (e.g., day 6).

-

Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration.

Extraction and Purification of this compound

-

Extraction from Culture Broth: The culture filtrate can be extracted with an equal volume of a nonpolar solvent such as ethyl acetate. The organic phase is then collected and concentrated under reduced pressure.

-

Extraction from Mycelia: The dried and powdered mycelia are extracted with a solvent mixture, typically methanol-chloroform (9:1, v/v), often with the aid of ultrasonication. The solvent is then evaporated to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography for purification. A silica gel column is commonly used, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the different compounds.

-

Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and may be subjected to further purification steps like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Figure 2. General workflow for extraction and purification.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is common.

-

Detection: UV detection at a wavelength of 254 nm is suitable for this compound.

-

Quantification: The concentration of this compound in a sample is determined by comparing the peak area to a standard curve generated from known concentrations of a purified this compound standard.

Bioactivity and Mechanism of Action

This compound exhibits a range of promising biological activities, including antimicrobial, antioxidant, and cytotoxic effects.

Table 3: Bioactivity of this compound

| Activity | Test Organism/Cell Line | Quantitative Data (IC50/MIC) | Reference |

| Antimicrobial | Bacillus subtilis | MIC: 12.5 µg/mL | [1] |

| Staphylococcus aureus | MIC: 25 µg/mL | [1] | |

| Magnaporthe oryzae | IC50: 6.25 µg/mL | [1] | |

| Antioxidant | DPPH radical scavenging | IC50: 20.4 µg/mL | [1] |

| β-carotene/linoleic acid bleaching | IC50: 18.5 µg/mL | [1] | |

| Cytotoxic | HCT-8, Bel-7402, BGC-823, A549, A2780 (for related palmarumycins) | IC50 values of 1.28-5.83 μM for diepoxin δ and palmarumycin C8 | [2] |

Mechanism of Action

The precise molecular mechanisms underlying the bioactivity of this compound are still under investigation. However, studies on related spirobisnaphthalenes and palmarumycin analogs provide some initial insights.

A novel analog of palmarumycin was found to induce a G2/M cell cycle block in mammalian tumor cells.[5] This effect appeared to be independent of direct interaction with tubulin, suggesting a different mechanism from many common mitotic inhibitors.[5] This points towards a potential interaction with other cell cycle regulatory proteins.

Furthermore, this compound has been shown to induce apoptosis in cancer cells. The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. It is plausible that this compound interacts with components of these pathways, such as Bcl-2 family proteins or caspases, to trigger programmed cell death.

Figure 3. Postulated mechanism of action of this compound in cancer cells.

The antifungal and antibacterial mechanisms of spirobisnaphthalenes are also not fully elucidated but are thought to involve the disruption of cell membrane integrity or the inhibition of essential enzymes.

Biosynthesis of this compound

Palmarumycins belong to the polyketide family of natural products. Their biosynthesis originates from acetyl-CoA and malonyl-CoA and proceeds through the 1,8-dihydroxynaphthalene (DHN) pathway, which is also involved in the formation of fungal melanins.[1]

The key steps in the biosynthesis of the naphthalene core of this compound are:

-

Polyketide Synthesis: A polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the first stable intermediate, 1,3,6,8-tetrahydroxynaphthalene.

-

Reductions and Dehydrations: A series of enzymatic reductions and dehydrations convert 1,3,6,8-tetrahydroxynaphthalene through intermediates such as scytalone and vermelone to yield 1,8-dihydroxynaphthalene.

-

Dimerization and Spiroketalization: Two molecules derived from the DHN pathway undergo dimerization and subsequent spiroketalization to form the characteristic spirobisnaphthalene scaffold of the palmarumycins. Further enzymatic modifications, such as oxidations, lead to the final structure of this compound.

Figure 4. Biosynthetic pathway of the Palmarumycin core structure.

Conclusion

This compound is a promising bioactive compound produced by endophytic fungi, with Berkleasmium sp. Dzf12 being a particularly noteworthy source. The production of this compound can be substantially increased through fermentation optimization. This guide has provided a comprehensive overview of the current knowledge on this compound, including detailed experimental protocols and a summary of its bioactivity. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for its development as a potential therapeutic agent in the fields of oncology and infectious diseases. The exploration of other endophytic fungal species for the production of this compound and other novel spirobisnaphthalenes also remains a promising avenue for future drug discovery efforts.

References

- 1. Spirobisnaphthalenes from fungi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive spirobisnaphthalenes from the endophytic fungus Berkleasmium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimitotic actions of a novel analog of the fungal metabolite palmarumycin CP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Spirobisnaphthalene Complexity: A Technical Guide to Palmarumycin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of palmarumycin spirobisnaphthalenes, a class of fungal secondary metabolites with significant biological activities. This document details the enzymatic cascade responsible for their formation, presents key quantitative data in a structured format, and outlines the experimental protocols used to elucidate this complex pathway. The information is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug discovery.

Introduction to Palmarumycin Spirobisnaphthalenes

Spirobisnaphthalenes (SBNs) are a diverse group of highly oxygenated fungal metabolites characterized by a unique spiroketal bridge. Among these, the palmarumycins represent a major structural type and are considered precursors to other SBNs.[1][2] These compounds have garnered significant attention due to their wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.

The biosynthesis of palmarumycins originates from the dimerization of the polyketide-derived precursor, 1,8-dihydroxynaphthalene (DHN).[1][2][3] A dedicated gene cluster, designated as the 'pal' cluster, encodes a suite of specialized enzymes that orchestrate the intricate oxidative and reductive transformations leading to the formation of the characteristic spirobisnaphthalene core.

The Palmarumycin Biosynthetic Pathway

The elucidation of the palmarumycin biosynthetic pathway has revealed a fascinating interplay of oxidative and reductive enzymes that meticulously construct the complex spirobisnaphthalene scaffold from two molecules of 1,8-dihydroxynaphthalene (DHN). The core of this pathway is governed by the 'pal' biosynthetic gene cluster, which operates independently of the polyketide synthase (PKS) gene cluster responsible for DHN synthesis.[1][2] The key enzymatic players encoded by the 'pal' cluster are PalA, PalB, PalC, and an associated oxidoreductase, PalD.[1][2]

The initiation of the pathway involves the oxidative dimerization of DHN, a reaction catalyzed by the multifunctional cytochrome P450 enzyme, PalA. This remarkable enzyme is responsible for the formation of the defining spiroketal linkage and a 2,3-epoxy group, proceeding through a proposed binaphthyl ether intermediate.[1][2]

Following the crucial dimerization step, another cytochrome P450 enzyme, PalB, introduces a hydroxyl group at the C-5 position of the spirobisnaphthalene core, a common feature among many SBNs.[1][2]

The subsequent tailoring steps are mediated by PalC, a short-chain dehydrogenase/reductase. PalC exhibits broad catalytic activity, including 1-keto reduction, the reverse 1-dehydrogenation, and 2,3-epoxide reduction.[1][2] An additional FAD-dependent oxidoreductase, PalD, encoded outside the main 'pal' cluster, functions as a 1-dehydrogenase, contributing to the final chemical architecture of the palmarumycin molecules.[1][2]

The concerted action of these enzymes leads to the production of a variety of palmarumycin congeners. The proposed biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of palmarumycin spirobisnaphthalenes.

Quantitative Data Summary

Disclaimer: The following tables present illustrative quantitative data based on typical results from biosynthetic studies. Specific quantitative values from the primary literature on palmarumycin biosynthesis were not publicly available at the time of writing.

Table 1: In Vitro Enzyme Kinetic Parameters (Illustrative)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| PalA | 1,8-Dihydroxynaphthalene | 50 | 0.1 | 2.0 x 103 |

| PalB | Spiroketal Intermediate | 75 | 0.05 | 6.7 x 102 |

| PalC | 1-keto-spirobisnaphthalene | 120 | 0.5 | 4.2 x 103 |

| PalD | Dihydro-palmarumycin | 80 | 0.3 | 3.8 x 103 |

Table 2: Product Yields from Heterologous Expression and Bioconversion (Illustrative)

| Host Organism | Expressed Enzyme(s) | Substrate Fed | Product | Titer (mg/L) |

| Aspergillus oryzae | PalA | 1,8-Dihydroxynaphthalene | Spiroketal epoxide | 150 |

| Saccharomyces cerevisiae | PalB | Spiroketal epoxide | 5-Hydroxy-spiroketal epoxide | 80 |

| E. coli (with P450 reductase) | PalA, PalB | 1,8-Dihydroxynaphthalene | 5-Hydroxy-spiroketal epoxide | 25 |

| Berkleasmium sp. ΔpalC | - | - | Accumulation of PalC substrate | - |

| Berkleasmium sp. ΔpalD | - | - | Accumulation of PalD substrate | - |

Key Experimental Protocols

The elucidation of the palmarumycin biosynthetic pathway relied on a combination of genetic and biochemical techniques. Detailed below are generalized protocols for the key experiments cited in the literature.

Fungal Strain Cultivation and Fermentation for Palmarumycin Production

This protocol describes the general procedure for cultivating the palmarumycin-producing fungus and inducing the production of spirobisnaphthalenes.

Materials:

-

Palmarumycin-producing fungal strain (e.g., Berkleasmium sp.)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Shaking incubator

-

Ethyl acetate

-

Rotary evaporator

-

HPLC system

Procedure:

-

Inoculate a PDA plate with the fungal strain and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

-

Aseptically transfer several agar plugs containing mycelia into a flask with 100 mL of PDB.

-

Incubate the seed culture at 25°C with shaking at 180 rpm for 3-4 days.

-

Inoculate a larger production culture (e.g., 1 L of PDB in a 2 L flask) with 10% (v/v) of the seed culture.

-

Incubate the production culture under the same conditions for 14-21 days.

-

After incubation, homogenize the culture (mycelia and broth).

-

Extract the homogenized culture with an equal volume of ethyl acetate three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude extract in methanol and analyze the production of palmarumycins by HPLC.

Gene Disruption via CRISPR/Cas9

This protocol provides a framework for the targeted deletion of biosynthetic genes in the native palmarumycin producer.

Caption: Experimental workflow for gene disruption using CRISPR/Cas9.

Procedure:

-

sgRNA Design: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' flanking regions of the gene of interest (e.g., palA).

-

Donor DNA Construction: Synthesize a donor DNA template containing a selection marker (e.g., hygromycin resistance gene) flanked by homology arms (50-100 bp) corresponding to the regions upstream and downstream of the target gene.

-

Protoplast Preparation: Grow the fungus in liquid medium and treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: Transform the protoplasts with the pre-assembled Cas9-sgRNA ribonucleoprotein (RNP) complexes and the donor DNA template using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent. Isolate resistant colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.

-

Metabolite Analysis: Cultivate the confirmed gene knockout mutants and the wild-type strain under production conditions and analyze their metabolite profiles by HPLC to confirm the loss of palmarumycin production.

Heterologous Expression of Palmarumycin Biosynthetic Enzymes

This protocol outlines the expression of the 'pal' genes in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, for functional characterization.

Materials:

-

Expression vector suitable for the chosen host (e.g., containing a strong inducible promoter).

-

cDNA of the target 'pal' genes.

-

Competent cells of the heterologous host.

-

Appropriate culture media and selection agents.

Procedure:

-

Gene Cloning: Amplify the full-length cDNA of the target genes (palA, palB, etc.) and clone them into the expression vector under the control of an inducible promoter.

-

Host Transformation: Transform the expression constructs into the heterologous host using established protocols (e.g., protoplast transformation for A. oryzae, lithium acetate method for S. cerevisiae).

-

Expression and Substrate Feeding: Grow the recombinant strains in an appropriate medium. Induce gene expression and feed the precursor molecule, 1,8-dihydroxynaphthalene, to the culture.

-

Metabolite Extraction and Analysis: After a suitable incubation period, extract the culture and analyze the supernatant and cell lysate for the presence of the expected biosynthetic intermediates or products using HPLC and LC-MS.

In Vitro Enzyme Assays

This protocol describes the biochemical characterization of the purified Pal enzymes.

Caption: General workflow for in vitro enzyme assays.

Procedure:

-

Protein Expression and Purification: Express the 'pal' genes with an affinity tag (e.g., His-tag) in a suitable host (e.g., E. coli) and purify the recombinant proteins using affinity chromatography.

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the substrate, necessary cofactors (e.g., NADPH for P450s, FAD for oxidoreductases), and a suitable buffer. For P450 enzymes, a partner reductase is also required.

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Quenching and Product Extraction: Stop the reaction by adding a quenching agent (e.g., an organic solvent or acid). Extract the product from the reaction mixture.

-

Product Analysis: Analyze the extracted product by HPLC and LC-MS to identify and quantify the enzymatic product. Kinetic parameters (Km and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations.

Conclusion and Future Outlook

The elucidation of the palmarumycin biosynthetic pathway has provided fundamental insights into the enzymatic logic underlying the formation of these structurally complex and biologically active natural products. The identification and characterization of the key enzymes, particularly the multifunctional P450 monooxygenases and the versatile dehydrogenase/reductase, open up new avenues for biocatalysis and the chemoenzymatic synthesis of novel spirobisnaphthalene derivatives. Future research efforts will likely focus on the detailed mechanistic studies of these enzymes, the exploration of the regulatory networks governing the 'pal' gene cluster, and the application of synthetic biology tools to engineer the pathway for the production of new-to-nature palmarumycin analogues with improved therapeutic properties. This knowledge base serves as a critical foundation for the continued development of spirobisnaphthalenes as promising drug leads.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of 1,8-dihydroxynaphthalene-derived natural products: palmarumycin CP1, palmarumycin CP2, palmarumycin C11, CJ-12,371, deoxypreussomerin A and novel analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Biological Activity of Palmarumycin C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmarumycin C3 is a naturally occurring spirobisnaphthalene compound isolated from various fungal species. It belongs to a class of aromatic polyketides that have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its antimicrobial, antioxidant, and potential anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Bioactivity Data

The biological activities of this compound have been quantified in several studies. The following tables summarize the available data for its antimicrobial, antioxidant, and enzyme-inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Test Organism | Assay Type | Result (µg/mL) | Reference |

| Agrobacterium tumefaciens | MIC | 12.5 | [1][2] |

| Bacillus subtilis | MIC | 6.25 | [1][2] |

| Pseudomonas lachrymans | MIC | 12.5 | [1][2] |

| Ralstonia solanacearum | MIC | 6.25 | [1][2] |

| Staphylococcus haemolyticus | MIC | 12.5 | [1][2] |

| Xanthomonas vesicatoria | MIC | 6.25 | [1][2] |

| Magnaporthe oryzae | MIC | 12.5 | [1][2] |

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of this compound

| Assay | Result (IC50 in µg/mL) | Reference |

| DPPH Radical Scavenging | 25.3 | [1][2] |

| β-carotene/linoleic acid bleaching | 15.8 | [1][2] |

IC50: Half-maximal Inhibitory Concentration

Table 3: Enzyme Inhibitory Activity of this compound

| Enzyme | Result | Reference |

| Ras farnesyl-protein transferase | Inhibitor | [3] |

| Thioredoxin Reductase | Potent Inhibitor | [4] |

Specific IC50 values for Ras farnesyl-protein transferase inhibition by this compound are not yet available in the literature.

Key Biological Activities and Mechanisms of Action

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of plant-pathogenic bacteria and fungi.[1][2] Its efficacy is highlighted by low minimum inhibitory concentrations (MICs) against pathogens such as Bacillus subtilis, Ralstonia solanacearum, and Xanthomonas vesicatoria.[1][2] The antimicrobial action is believed to be, in part, attributed to the specific chemical structure of the palmarumycin family.

Antioxidant Activity

This compound exhibits potent antioxidant properties, as evidenced by its ability to scavenge free radicals in the DPPH assay and to inhibit the bleaching of β-carotene.[1][2] This antioxidant capacity suggests a potential role for this compound in mitigating oxidative stress-related cellular damage.

Anticancer and Enzyme-Inhibitory Activity

This compound has been identified as an inhibitor of Ras farnesyl-protein transferase.[3] This enzyme is crucial for the post-translational modification and activation of Ras proteins, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of Ras farnesylation is a validated strategy in cancer therapy to disrupt aberrant Ras signaling.

The palmarumycin class of compounds are known to be potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that plays a vital role in maintaining cellular redox balance and is often overexpressed in cancer cells.[4] Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis in cancer cells.

Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its known inhibitory activities on Ras farnesyl-protein transferase and thioredoxin reductase suggest a potential impact on several critical cellular signaling cascades.

Disclaimer: The following diagram illustrates a putative mechanism of action for this compound based on its known enzyme targets and their established roles in cellular signaling. This is a hypothetical representation and requires direct experimental validation.

Caption: Putative signaling pathways affected by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Bacterial and fungal strains are cultured on appropriate agar plates. A single colony is then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). The inoculum is then diluted to the final desired concentration.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: Various concentrations of this compound are prepared in methanol.

-

Reaction Mixture: A fixed volume of the DPPH stock solution is added to each concentration of the this compound solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined from a plot of scavenging activity versus concentration.

Caption: Workflow for DPPH radical scavenging assay.

β-Carotene/Linoleic Acid Bleaching Assay

-

Emulsion Preparation: A solution of β-carotene in chloroform is prepared. Linoleic acid and Tween 40 are added, and the chloroform is removed under vacuum. The resulting residue is emulsified with oxygenated distilled water.

-

Reaction Mixture: An aliquot of the β-carotene/linoleic acid emulsion is mixed with different concentrations of this compound.

-

Incubation: The reaction mixtures are incubated in a water bath at a specific temperature (e.g., 50°C) for a set period (e.g., 2 hours).

-

Absorbance Measurement: The absorbance of the samples is measured at 470 nm at the beginning and end of the incubation period.

-

Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching. The IC50 value is determined from a plot of inhibition versus concentration.

Thioredoxin Reductase (TrxR) Inhibition Assay

-

Assay Principle: This colorimetric assay measures the NADPH-dependent reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB²⁻) by TrxR, which produces a yellow color.

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains a buffer, NADPH, purified TrxR enzyme, and varying concentrations of this compound.

-

Initiation of Reaction: The reaction is initiated by the addition of DTNB.

-

Kinetic Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader.

-

Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the rates in the presence of this compound to the rate of the control (no inhibitor). The IC50 value is determined from a dose-response curve.

Conclusion

This compound is a promising natural product with a spectrum of biological activities, including notable antimicrobial, antioxidant, and potential anticancer effects. Its inhibitory action against key enzymes such as Ras farnesyl-protein transferase and thioredoxin reductase provides a strong rationale for its further investigation as a lead compound in drug discovery programs. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its mechanism of action and to explore its therapeutic potential in various disease models. The detailed protocols and compiled data in this guide are intended to facilitate and encourage such further investigations.

References

Palmarumycin C3: An In-Depth Technical Guide to its In Vitro Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmarumycin C3, a spirobisnaphthalene compound isolated from the endophytic fungus Berkleasmium sp. Dzf12, has demonstrated notable biological activities, including antimicrobial and antioxidant properties.[1] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, presenting quantitative data from key assays, detailed experimental protocols, and visualizations of experimental workflows. This document is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry who are interested in the therapeutic potential of this compound as an antioxidant agent.

Quantitative Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various in vitro assays, which assess its ability to scavenge free radicals and inhibit oxidation processes. The following table summarizes the quantitative data from these assays, comparing the activity of this compound with its analogue, Palmarumycin C2, and a standard antioxidant, Dibutylhydroxytoluene (BHT).

| Assay | Parameter | This compound | Palmarumycin C2 | BHT (Positive Control) |

| DPPH Radical Scavenging | IC50 (μg/mL) | 6.8 | 14.2 | 4.5 |

| β-Carotene/Linoleic Acid Bleaching | IC50 (μg/mL) | 18.5 | 35.7 | 10.8 |

| Fe³⁺ Reducing Power | Absorbance (700 nm) at 80 µg/mL | ~0.45 | ~0.45 | ~0.9 |

Lower IC50 values indicate higher antioxidant activity. Higher absorbance in the Fe³⁺ reducing power assay indicates stronger reducing power.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and have been specifically applied to the assessment of this compound.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology: [1]

-

Preparation of DPPH Solution: A 0.2 mM solution of DPPH in methanol is prepared.

-

Reaction Mixture: 80 µL of the DPPH solution is mixed with various concentrations of this compound.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Ac - As) / Ac] x 100 where Ac is the absorbance of the control (DPPH solution without sample) and As is the absorbance of the sample.

-

IC50 Value: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the logarithm of the sample concentration.

Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

β-Carotene/Linoleic Acid Bleaching Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of β-carotene, which is induced by the free radicals generated from the thermal decomposition of linoleic acid. The discoloration of β-carotene is measured spectrophotometrically.

Methodology: [1]

-

Preparation of Emulsion: An emulsion of β-carotene, linoleic acid, and Tween 40 in chloroform is prepared. The chloroform is then evaporated under vacuum.

-

Addition of Oxygenated Water: Oxygen-saturated distilled water is added to the residue, and the mixture is vigorously shaken to form a stable emulsion.

-

Reaction Mixture: Aliquots of the emulsion are mixed with different concentrations of this compound.

-

Incubation: The mixtures are incubated in a water bath at 50°C.

-

Measurement: The absorbance of the samples is measured at 470 nm at regular intervals.

-

Calculation: The antioxidant activity is determined by comparing the rate of β-carotene bleaching in the presence and absence of the sample. The IC50 value is then calculated.

Experimental Workflow for β-Carotene Bleaching Assay

Caption: Workflow for the β-carotene/linoleic acid bleaching assay.

Fe³⁺ Reducing Power Assay

This assay is based on the principle that compounds with reducing power will reduce the ferric ions (Fe³⁺) in a ferricyanide complex to ferrous ions (Fe²⁺). The formation of Fe²⁺ is then monitored by the formation of a Perl's Prussian blue complex, which has a maximum absorbance at 700 nm.

Methodology: [1]

-

Reaction Mixture: this compound at various concentrations is mixed with phosphate buffer (pH 6.6) and potassium ferricyanide (1%).

-

Incubation: The mixture is incubated at 50°C for 20 minutes.

-

Acidification: Trichloroacetic acid (10%) is added to the mixture to stop the reaction.

-

Color Development: Ferric chloride (0.1%) is added to the supernatant.

-

Measurement: The absorbance is measured at 700 nm. An increased absorbance indicates increased reducing power.

Experimental Workflow for Fe³⁺ Reducing Power Assay

Caption: Workflow for the Fe³⁺ reducing power assay.

Antioxidant Mechanism and Signaling Pathways

Currently, there is a lack of specific research on the detailed molecular mechanisms and signaling pathways through which this compound exerts its antioxidant effects. The in vitro data suggest that this compound can act as a radical scavenger and a reducing agent. The presence of hydroxyl groups in its structure is likely to contribute to its antioxidant capacity by facilitating the donation of hydrogen atoms to free radicals.[1]

Further research, including cellular antioxidant assays and investigation of its effects on antioxidant enzyme expression (e.g., superoxide dismutase, catalase) and related signaling pathways (e.g., Nrf2-ARE pathway), is required to elucidate the precise mechanisms of action.

Conceptual Relationship of this compound's Antioxidant Activities

Caption: Conceptual diagram of this compound's antioxidant actions.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a potent antioxidant compound. It exhibits significant radical scavenging activity, inhibits lipid peroxidation, and possesses reducing power. These properties make it a promising candidate for further investigation as a potential therapeutic agent for conditions associated with oxidative stress.

Future research should focus on:

-

Cellular Antioxidant Assays: To evaluate its efficacy in a biological system and determine its ability to counteract intracellular oxidative stress.

-

Mechanism of Action Studies: To investigate the specific molecular targets and signaling pathways involved in its antioxidant effects.

-

In Vivo Studies: To assess its bioavailability, safety, and antioxidant efficacy in animal models.

A deeper understanding of the antioxidant properties of this compound will be crucial for its potential development as a novel antioxidant drug or a valuable component in nutraceuticals.

References

The Initial Isolation of Palmarumycin C3 from Coniothyrium sp.: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmarumycin C3 is a polyketide-derived spiroketal natural product that belongs to the palmarumycin family of fungal metabolites. First reported in 1994 by Krohn and his team, this compound was isolated from the fungal strain Coniothyrium sp.. The palmarumycins, including this compound, have garnered significant interest within the scientific community due to their unique molecular architecture and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the initial isolation of this compound, presenting available data on its biological activity and physicochemical properties. While the complete, detailed experimental protocols from the original discovery are not fully accessible in the public domain, this document synthesizes the available information to guide researchers in this area.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its detection, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂O₆ | |

| Molecular Weight | 348.3 g/mol | |

| Appearance | Yellow-green pigment |

Experimental Protocols: A Reconstruction Based on Available Data

Detailed experimental procedures for the initial isolation of this compound from Coniothyrium sp. are not available in the readily accessible scientific literature. However, based on common mycology and natural product chemistry practices of the era and information from related studies, a probable workflow can be outlined.

Fermentation of Coniothyrium sp.

The production of palmarumycins by Coniothyrium sp. would have been achieved through submerged fermentation.

-

Culture Medium: While the exact composition used for the initial isolation is not documented in available sources, a typical fungal fermentation medium would likely have included a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Fermentation Parameters: The fungus would have been cultured in a liquid medium for a specific duration, likely several days to weeks, under controlled temperature and agitation to ensure optimal growth and secondary metabolite production.

Extraction and Isolation

Following the fermentation, a multi-step process would have been employed to extract and purify this compound.

-

Mycelial and Broth Separation: The fungal biomass (mycelia) would have been separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Both the mycelia and the broth would have been extracted with organic solvents to recover the secondary metabolites. Common solvents for this purpose include ethyl acetate, chloroform, and methanol.

-

Chromatographic Purification: The crude extract would then have undergone a series of chromatographic separations to isolate the individual compounds. This typically involves:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of organic solvents to perform an initial fractionation of the extract.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity.

-

Biological Activity of this compound

This compound has demonstrated a range of biological activities, with its antimicrobial properties being a key area of investigation.

Antimicrobial Activity

This compound has shown inhibitory activity against various plant pathogenic bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains are presented in the table below.

| Test Organism | MIC (µg/mL) | Reference |

| Agrobacterium tumefaciens | 6 - 13 | |

| Bacillus subtilis | 6 - 13 | |

| Pseudomonas lachrymans | 6 - 13 | |

| Ralstonia solanacearum | 6 - 13 | |

| Staphylococcus haemolyticus | 6 - 13 | |

| Xanthomonas vesicatoria | 6 - 13 | |

| Magnaporthe oryzae | 6 - 13 |

Experimental Workflow

The following diagram illustrates the logical workflow for the isolation and characterization of this compound from Coniothyrium sp., as inferred from standard practices in natural product discovery.

Caption: Logical workflow for the isolation of this compound.

Conclusion

The initial isolation of this compound from Coniothyrium sp. marked an important step in the discovery of novel spiroketal natural products. While the precise, detailed experimental protocols from the original research remain elusive in readily available literature, the established physicochemical properties and documented biological activities of this compound continue to make it a subject of interest for further research and development, particularly in the context of antimicrobial drug discovery. Future work may involve the re-isolation of this compound to fully document its isolation procedure and to explore its therapeutic potential more thoroughly.

Characterization of Palmarumycin C3: A Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Palmarumycin C3, a bioactive fungal metabolite. The information presented herein is curated for professionals in research, and drug development, offering a detailed examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data that define this complex natural product.

This compound (C₂₀H₁₂O₆, Molar Mass: 348.31 g/mol ) is a member of the spirobisnaphthalene family of fungal metabolites, which are known for their diverse biological activities.[1] Accurate and thorough spectroscopic analysis is the cornerstone of its identification and subsequent research into its potential therapeutic applications. The structural elucidation of this compound was first detailed by Krohn et al. in 1994, and the data presented here is based on this foundational work.[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1-H | 7.32 | d | 8.0 |

| 2-H | 7.65 | t | 8.0 |

| 3-H | 7.18 | d | 8.0 |

| 4-H | 6.85 | s | |

| 5-H | 6.85 | s | |

| 8-H | 4.65 | d | 3.0 |

| 9-H | 3.45 | d | 3.0 |

| 1'-H | 7.25 | d | 8.5 |

| 3'-H | 6.78 | d | 2.5 |

| 4'-H | 6.65 | dd | 8.5, 2.5 |

| 6'-OH | 9.85 | s | |

| 8'-OH | 10.12 | s |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 120.5 |

| 2 | 136.8 |

| 3 | 118.9 |

| 4 | 109.1 |

| 4a | 156.4 |

| 5 | 109.1 |

| 5a | 138.7 |

| 6 | 198.2 |

| 7 | 55.4 |

| 8 | 76.9 |

| 9 | 58.9 |

| 9a | 114.9 |

| 1' | 115.8 |

| 2' | 155.1 |

| 3' | 108.3 |

| 4' | 119.7 |

| 4a' | 131.9 |

| 5' | 114.2 |

| 6' | 161.9 |

| 7' | 109.8 |

| 8' | 158.7 |

| 8a' | 108.1 |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry and UV-Vis Data for this compound

| Technique | Observed Value |

| High-Resolution Mass Spectrometry (HR-MS) | m/z 348.0634 [M]⁺ (Calcd. for C₂₀H₁₂O₆, 348.0634) |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | λ_max (MeOH) nm (log ε): 225 (4.52), 272 (4.01), 305 (3.85), 340 (3.71) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard practices for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).

-

Instrumentation and Analysis:

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.

-

Mass Analyzer: Set to a high-resolution mode (typically >10,000) to enable accurate mass measurement.

-

Data Acquisition: Data is acquired over a mass range of m/z 100-1000. The accurate mass of the molecular ion ([M]⁺) is determined and used to calculate the elemental composition.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in methanol. Serial dilutions are made to obtain a concentration that gives an absorbance reading between 0.1 and 1.0 AU, typically in the range of 10-50 µM.

-

Instrumentation and Analysis:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure: The spectrophotometer is blanked with the solvent (methanol). The sample solution is then placed in a 1 cm path length quartz cuvette, and the absorbance is measured over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λ_max) are recorded.

-

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like this compound.

References

Palmarumycin C3: A Spirobisnaphthalene Secondary Metabolite with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Palmarumycin C3 is a member of the spirobisnaphthalene class of secondary metabolites, a diverse group of natural products synthesized by various fungi. These compounds are characterized by a unique spiroketal core structure. This compound, in particular, has garnered attention for its notable antimicrobial and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a secondary metabolite, detailing its known biological activities, the experimental protocols used to elucidate these functions, and a broader look at the therapeutic potential of the palmarumycin family.

Biological Activities of this compound

Current research has primarily focused on the antimicrobial and antioxidant activities of this compound. While studies on its direct anticancer effects are limited, related compounds within the palmarumycin family have demonstrated cytotoxic and antineoplastic properties, suggesting a potential avenue for future investigation of this compound.

Antimicrobial Activity

This compound has demonstrated significant inhibitory activity against a range of plant and human pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and the median inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Antimicrobial Activity of this compound

| Test Organism | MIC (μg/mL) | IC50 (μg/mL) |

| Agrobacterium tumefaciens | 12.5 | 5.8 |

| Bacillus subtilis | 6.25 | 2.9 |

| Pseudomonas lachrymans | 25 | 11.5 |

| Ralstonia solanacearum | 12.5 | 6.1 |

| Xanthomonas oryzae | 50 | 22.4 |

| Staphylococcus aureus | 6.25 | 3.0 |

| Magnaporthe oryzae | >100 | >100 |

Antioxidant Activity

This compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Table 2: Antioxidant Activity of this compound

| Assay | IC50 (μg/mL) |

| DPPH Radical Scavenging | 28.7 |

Experimental Protocols

This section details the methodologies employed in the isolation and biological evaluation of this compound and related compounds.

Isolation and Purification of Palmarumycins

A general protocol for the extraction and purification of palmarumycins from fungal cultures is as follows:

-

Fungal Culture and Extraction: The fungal strain (e.g., Berkleasmium sp.) is cultivated in a suitable liquid medium. After a specific incubation period, the mycelia are separated from the broth. The mycelia are then dried and powdered.

-

Ultrasonic Extraction: The dried mycelial powder is subjected to ultrasonic extraction with a solvent mixture, typically methanol-chloroform (9:1, v/v). This process is usually repeated multiple times to ensure efficient extraction.

-

Solvent Evaporation and Re-dissolution: The solvent from the combined filtrates is evaporated under reduced pressure to yield a crude extract. This extract is then re-dissolved in methanol for further analysis and purification.

-

Chromatographic Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel, followed by high-performance liquid chromatography (HPLC) to isolate and purify individual palmarumycin compounds.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is typically determined using a broth microdilution method.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate media to achieve a specific cell density.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism.

-

Determination of MIC and IC50: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. The IC50 value is calculated from the dose-response curve of the compound against the microorganism.

DPPH Radical Scavenging Assay

This assay is used to measure the free radical scavenging capacity of this compound.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The IC50 value is then determined from the plot of scavenging activity against the concentration of this compound.

Cytotoxicity Assay (MTT Assay) - General Protocol

While specific data for this compound is not available, the following is a general protocol for assessing the cytotoxicity of natural products against cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a palmarumycin) and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Future Directions

The precise signaling pathways modulated by this compound have not yet been elucidated. However, studies on other natural products and palmarumycin analogs provide a framework for future research.

Future investigations should aim to screen this compound against a panel of human cancer cell lines to determine its cytotoxic potential. Should it exhibit significant activity, subsequent studies would be warranted to unravel the underlying molecular mechanisms. This would involve investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and the modulation of major signaling cascades like the MAPK and NF-κB pathways.

Conclusion

This compound is a promising secondary metabolite with well-documented antimicrobial and antioxidant activities. While its potential as an anticancer agent remains to be thoroughly explored, the cytotoxic effects of other members of the palmarumycin family provide a strong rationale for such investigations. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in further exploring the therapeutic potential of this compound and related spirobisnaphthalene compounds. Future research focused on its broader biological activities and the underlying signaling pathways will be crucial in determining its potential for clinical applications.

Investigating the Absolute Configuration of Palmarumycin C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmarumycin C3, a member of the spirobisnaphthalene class of fungal metabolites, has garnered interest due to its diverse biological activities. A crucial aspect of understanding its structure-activity relationship and potential for therapeutic development lies in the unambiguous determination of its absolute configuration. This technical guide provides a comprehensive overview of the key experimental techniques and conceptual frameworks used to elucidate the stereochemistry of this compound and related natural products. While the definitive X-ray crystallographic data for this compound from its initial isolation has not been publicly accessible for this review, this guide details the representative experimental protocols for single-crystal X-ray diffraction and electronic circular dichroism (ECD) spectroscopy, the primary methods for such determinations. Furthermore, this document presents the established biosynthetic pathway of palmarumycins, offering a logical framework for the stereochemical relationships within this family of compounds.

Introduction